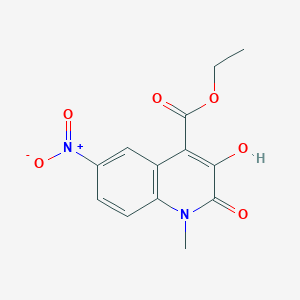

![molecular formula C18H14ClN3OS B2554883 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 442532-01-6](/img/no-structure.png)

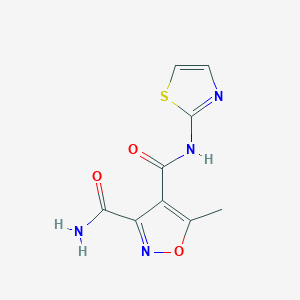

7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

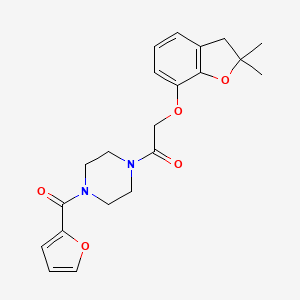

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders . Quinazolinones are another important class of compounds with diverse biological activities.

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Various methods have been developed for the synthesis of indole and its derivatives .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including 1H, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the excessive π-electrons delocalization .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, UV spectroscopy can provide information about the electronic properties of a compound .科学的研究の応用

Antimicrobial and Antitubercular Activity

A series of derivatives of 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one were prepared and evaluated for their antimicrobial and antitubercular activities. One compound in particular exhibited significant antitubercular activity against Mycobacterium tuberculosis, comparable to the standard compound isoniazid. The compounds also demonstrated varied antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating distinct structural requirements for effectiveness against bacterial and mycobacterial targets (Anand et al., 2011).

Synthesis and Functionalization

The compound has been used in synthesizing functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones. Such synthesis processes involve reactions with halogens and other compounds, leading to the creation of various derivatives with potential for further study and applications (Kut et al., 2020).

Anticancer Activity

Derivatives of this compound have shown potential as anticancer agents. For example, specific quinazoline derivatives displayed remarkable activity against CNS SNB-75 Cancer cell lines. This suggests the potential of these derivatives in inhibiting EGFR-tyrosine kinase, which can be crucial in developing antitumor agents (Noolvi & Patel, 2013).

Monoamine Oxidase and Antitumor Activity

Some synthesized derivatives of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones showed high activity against monoamine oxidase and displayed significant antitumor properties. This indicates their potential use in treating psychological disorders and cancers (Markosyan et al., 2015).

Enzymatic Enhancement

Certain derivatives of 4-Chlorobenzo[h]quinolin-2(1H)-one and its sulfanyl derivative have shown to significantly enhance α-amylase activity. This suggests potential applications in enzymatic research and therapy (Abass, 2007).

Anticancer and Antimicrobial Activities

Some novel indolylmethylene benzo[h]thiazolo[2,3-b]quinazolinones have been synthesized and demonstrated excellent anticancer activity against breast cancer cell lines, surpassing the standard drug Doxorubicin in some cases. They also showed significant antimicrobial activity, suggesting their potential in treating infectious diseases and cancer (Gali et al., 2014).

Diuretic Agents

Some quinazolinone derivatives have been evaluated as potential diuretic agents. This research shows the versatility of the compound's derivatives, expanding its potential applications beyond antimicrobial and anticancer properties (Maarouf et al., 2004).

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 2-aminobenzonitrile with 3-(1H-indol-3-yl)propan-1-ol to form 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-1H-quinazolin-4-one, which is then treated with sulfur to yield the final product.", "Starting Materials": ["2-aminobenzonitrile", "3-(1H-indol-3-yl)propan-1-ol", "sulfur"], "Reaction": ["Step 1: 2-aminobenzonitrile is reacted with 3-(1H-indol-3-yl)propan-1-ol in the presence of a suitable solvent and a base catalyst to form 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-1H-quinazolin-4-one.", "Step 2: The resulting 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-1H-quinazolin-4-one is then treated with sulfur in the presence of a suitable solvent and a reducing agent to yield the final product, 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one."] } | |

CAS番号 |

442532-01-6 |

分子式 |

C18H14ClN3OS |

分子量 |

355.84 |

IUPAC名 |

7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C18H14ClN3OS/c19-12-5-6-14-16(9-12)21-18(24)22(17(14)23)8-7-11-10-20-15-4-2-1-3-13(11)15/h1-6,9-10,20H,7-8H2,(H,21,24) |

InChIキー |

VAIFJJKIQIBQFV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C=C(C=C4)Cl)NC3=S |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

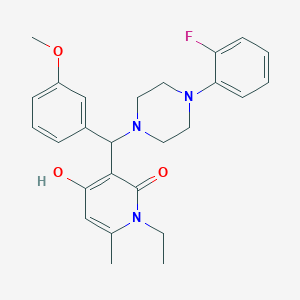

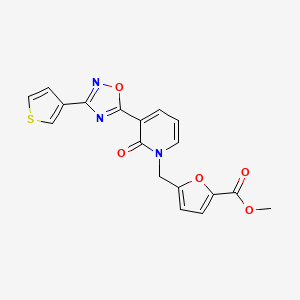

![N-[[3-[Methyl(methylsulfonyl)amino]phenyl]methyl]but-2-ynamide](/img/structure/B2554806.png)

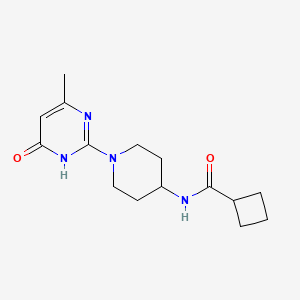

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2554812.png)

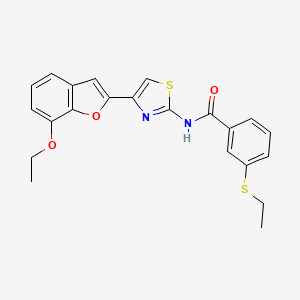

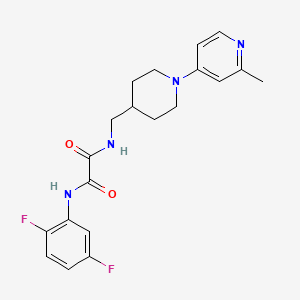

![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2554816.png)